Cas no 951584-91-1 (4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline)

4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline 化学的及び物理的性質
名前と識別子
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- [4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
- 4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline
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- インチ: 1S/C28H27N3O4/c1-3-34-26-18-24(20-8-6-19(2)7-9-20)29-23-11-10-21(17-22(23)26)27(32)30-12-14-31(15-13-30)28(33)25-5-4-16-35-25/h4-11,16-18H,3,12-15H2,1-2H3
- InChIKey: PMBMIFYKVYJTNS-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC2C(C=1)=C(OCC)C=C(C1=CC=C(C)C=C1)N=2)(N1CCN(C(C2=CC=CO2)=O)CC1)=O
4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5709-10μmol |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-5μmol |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-2mg |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-10mg |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-1mg |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-15mg |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-5mg |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-3mg |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-2μmol |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-5709-4mg |
4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline |
951584-91-1 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinolineに関する追加情報
Introduction to 4-Ethoxy-6-(4-(Furan-2-Carbonyl)piperazine-1-Carbonyl)-2-(4-Methylphenyl)quinoline (CAS No. 951584-91-1)
4-Ethoxy-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-(4-methylphenyl)quinoline (CAS No. 951584-91-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its intricate molecular structure, combines several pharmacophoric elements that contribute to its biological activity and pharmacological profile.
The core structure of this compound is a quinoline moiety, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of the 4-methylphenyl group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. The 4-ethoxy substituent on the quinoline ring further modulates the compound's physicochemical properties, influencing its solubility and metabolic stability.
A key feature of this compound is the 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl) substituent. The piperazine ring is a common structural element in many drugs, particularly those targeting the central nervous system (CNS). The furan-2-carbonyl group introduces additional functionalities that can interact with specific biological targets, such as receptors or enzymes. This combination of functional groups suggests that the compound may have multiple mechanisms of action, making it a promising candidate for drug development.
Recent studies have explored the potential therapeutic applications of 4-Ethoxy-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-(4-methylphenyl)quinoline. One notable area of research is its antitumor activity. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its antitumor properties, this compound has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that it can effectively reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2.
The pharmacokinetic properties of 4-Ethoxy-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-(4-methylphenyl)quinoline have also been studied in detail. In vivo experiments in rodents have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, with a moderate half-life and low clearance rate. These properties are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further understand the biological activity of this compound, researchers have conducted molecular docking studies to predict its binding interactions with potential targets. These studies have identified several key residues within target proteins that are likely to be involved in ligand binding. For example, in the case of kinases involved in cancer signaling pathways, specific amino acid residues within the ATP-binding pocket are predicted to form hydrogen bonds and hydrophobic interactions with the compound.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Ethoxy-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-(4-methylphenyl)quinoline in human subjects. Early phase I trials have shown promising results, with no significant adverse effects observed at therapeutic doses. These findings suggest that the compound has a favorable safety profile and warrants further investigation in larger clinical trials.
In conclusion, 4-Ethoxy-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-(4-methylphenyl)quinoline (CAS No. 951584-91-1) is a promising lead compound with potential applications in oncology and inflammatory diseases. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further drug development. Ongoing research efforts aim to optimize its pharmacological properties and explore its full therapeutic potential.
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